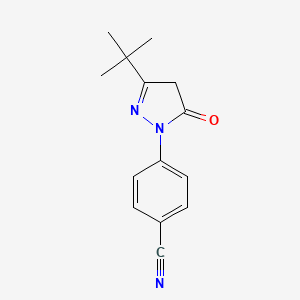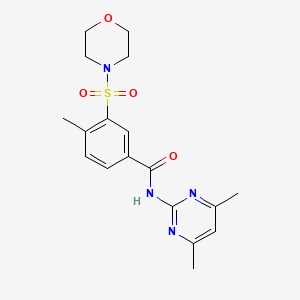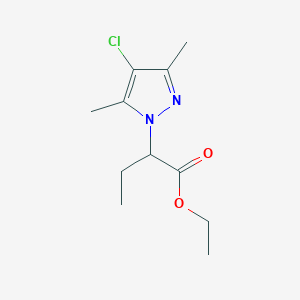![molecular formula C22H24N2O5 B2394669 3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea CAS No. 2097900-91-7](/img/structure/B2394669.png)
3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea, also known as DPHU, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPHU is a urea derivative that has been synthesized through various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Studies
Research in organic synthesis often explores the development of new methodologies for constructing complex molecules. For example, the study of the chemistry of fungi led to a new synthesis of the grisane system, demonstrating the versatility of furan in organic synthesis and the potential for creating complex molecular structures (Mortaza Ahbab et al., 1976). Another study focused on the synthesis of substituted phenylureas from methylated and ethylated vanillin, highlighting the broad utility of these compounds in chemical synthesis (J. Gardner et al., 1948).
Environmental and Photodegradation Studies
Investigations into the photodegradation and hydrolysis of certain pesticides can offer insights into environmental remediation techniques. One study explored the degradation behavior of substituted urea and organophosphate pesticides in water, which could inform environmental management practices (G. Gatidou & E. Iatrou, 2011).
Anticancer Research
In the realm of medicinal chemistry and pharmacology, the synthesis and evaluation of new compounds for anticancer activity is a critical area of research. For instance, a study on the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives revealed significant antiproliferative effects against various cancer cell lines, showcasing the potential of such compounds in anticancer drug development (Jian Feng et al., 2020).
Corrosion Inhibition
The study of compounds as corrosion inhibitors for metals in acidic environments is another application. Research on 1,3,5-triazinyl urea derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel, suggesting potential industrial applications in protecting metal surfaces (B. Mistry et al., 2011).
Propriétés
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5/c1-27-20-10-5-15(12-21(20)28-2)13-23-22(26)24-14-18(25)16-6-8-17(9-7-16)19-4-3-11-29-19/h3-12,18,25H,13-14H2,1-2H3,(H2,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLQXXYUSMUHLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=C(C=C2)C3=CC=CO3)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethoxyphenyl)methyl]-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2394588.png)



![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B2394594.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2394596.png)

![6-((4-(2-Chlorophenoxy)phenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2394601.png)

![(E)-methyl 2-(2-cyano-3-(furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394603.png)

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2394605.png)